REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1C=CC(F)=[C:6]([N+:11]([O-])=O)[CH:5]=1)C.C([N:18](CC)CC)C>>[N:3]1([CH2:4][CH2:5][CH2:6][NH2:11])[CH:14]=[CH:15][N:18]=[CH:1]1
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
diethyl(4-fluoro-3-nitrophenyl)amine
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)F)[N+](=O)[O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.136 mol | |
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |